molecular formula C16H15ClN2O3 B5791534 4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide

Cat. No. B5791534
M. Wt: 318.75 g/mol
InChI Key: VTVMDFCVCZOPFW-UHFFFAOYSA-N
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Description

4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and anxiety disorders. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.

Mechanism of Action

4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, moclobemide increases the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This can result in a variety of physiological and biochemical effects, including improved mood, increased energy, and reduced anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using moclobemide in lab experiments is that it has a relatively fast onset of action compared to other antidepressant medications. This can be useful for studying the acute effects of the drug on various physiological and biochemical parameters. However, one limitation of using moclobemide is that it is a reversible inhibitor of MAO-A, which means that its effects may be less long-lasting than irreversible MAO-A inhibitors.

Future Directions

There are several directions for future research on moclobemide. One area of interest is the potential use of moclobemide in combination with other medications for the treatment of depression and anxiety disorders. Another area of interest is the investigation of the long-term effects of moclobemide on brain function and structure. Additionally, there is ongoing research into the use of moclobemide in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia.

Synthesis Methods

4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide is synthesized by the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyphenylacetic acid to form the corresponding ester. This ester is then reduced to the alcohol using lithium aluminum hydride and subsequently converted to the imidazole using an appropriate reagent.

Scientific Research Applications

4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. It is also being investigated for its potential use in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder and post-traumatic stress disorder.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-5-3-2-4-12(14)10-15(20)22-19-16(18)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVMDFCVCZOPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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